molecular formula C20H27NO2 B1389488 N-[2-(2-Methylphenoxy)butyl]-3-propoxyaniline CAS No. 1040683-90-6

N-[2-(2-Methylphenoxy)butyl]-3-propoxyaniline

Cat. No.: B1389488
CAS No.: 1040683-90-6
M. Wt: 313.4 g/mol
InChI Key: JGYIZLMDJCYHDH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-[2-(2-Methylphenoxy)butyl]-3-propoxyaniline can be achieved through various synthetic routes. One common method involves the Williamson Ether Synthesis, where an alkyl halide undergoes nucleophilic substitution by an alkoxide to form an ether . This reaction is typically carried out under mild conditions, making it suitable for the preparation of ethers like this compound.

Chemical Reactions Analysis

N-[2-(2-Methylphenoxy)butyl]-3-propoxyaniline can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Scientific Research Applications

N-[2-(2-Methylphenoxy)butyl]-3-propoxyaniline is widely used in scientific research, particularly in the field of proteomics . It is used to study protein interactions, modifications, and functions. Additionally, this compound has applications in the development of new pharmaceuticals and the study of biological pathways.

Mechanism of Action

The mechanism of action of N-[2-(2-Methylphenoxy)butyl]-3-propoxyaniline involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and alter their function, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

N-[2-(2-Methylphenoxy)butyl]-3-propoxyaniline can be compared with other similar compounds, such as:

  • N-[2-(2-Methylphenoxy)ethyl]-3-propoxyaniline
  • N-[2-(2-Methylphenoxy)propyl]-3-propoxyaniline

These compounds share similar structures but differ in the length and composition of their alkyl chains. The unique properties of this compound make it particularly useful in specific research applications.

Properties

IUPAC Name

N-[2-(2-methylphenoxy)butyl]-3-propoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO2/c1-4-13-22-19-11-8-10-17(14-19)21-15-18(5-2)23-20-12-7-6-9-16(20)3/h6-12,14,18,21H,4-5,13,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYIZLMDJCYHDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)NCC(CC)OC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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